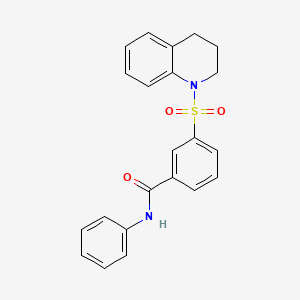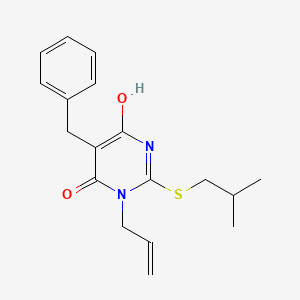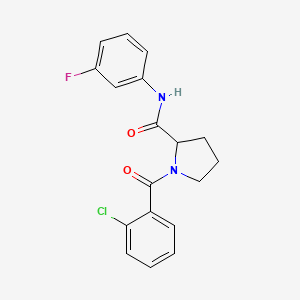
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide, also known as DQBS, is a chemical compound that has been widely studied for its potential therapeutic applications. DQBS belongs to the class of sulfonylurea compounds, which have been shown to have various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.
科学的研究の応用
3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of diabetes research, this compound has been shown to have antidiabetic properties by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. This compound has also been studied for its anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In pancreatic beta cells, this compound inhibits the ATP-sensitive potassium channels, leading to an increase in insulin secretion. In cancer cells, this compound inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in insulin secretion, inhibition of cancer cell growth, and inhibition of inflammatory responses. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research in the field of medicine.
実験室実験の利点と制限
One of the advantages of using 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. This compound also has a high purity and is readily available for purchase from chemical suppliers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide. One potential application is in the field of diabetes research, where this compound may have potential as a new class of antidiabetic drugs. Another potential application is in the field of cancer research, where this compound may have potential as a new class of anticancer drugs. Furthermore, this compound may have potential as a new class of anti-inflammatory drugs, which could have applications in the treatment of various inflammatory diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-phenylbenzamide involves the reaction of 3,4-dihydroquinoline with phenylsulfonyl chloride and N-phenylbenzamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-19-11-2-1-3-12-19)18-9-6-13-20(16-18)28(26,27)24-15-7-10-17-8-4-5-14-21(17)24/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYCXDRRCKBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-fluoro-5-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6031774.png)

![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methyl-2-pyridinyl)methyl]amine](/img/structure/B6031816.png)

![2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6031821.png)
![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)

![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)
![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)